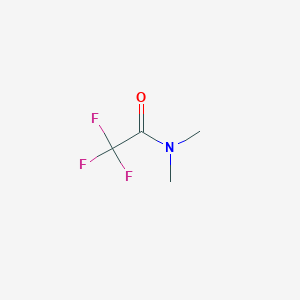

2,2,2-Trifluoro-N,N-dimethylacetamide

説明

2,2,2-Trifluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6F3NO. It is a colorless to almost colorless clear liquid at room temperature and is known for its high purity and stability . This compound is widely used in various chemical processes due to its unique properties, including its ability to act as a solvent and reagent in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoro-N,N-dimethylacetamide can be synthesized through the reaction of trifluoroacetic acid with N,N-dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. The process includes purification steps such as distillation and chromatography to achieve the desired product quality .

化学反応の分析

Decomposition Reactions

FDMA undergoes decomposition under specific conditions, particularly in electrochemical environments. Its interaction with lithium metal in battery systems follows a multi-step pathway :

| Step | Reagents/Conditions | Products | Role of FDMA |

|---|---|---|---|

| 1 | Li⁺/electron attack on N–CH₃ bond | CH₃Li + intermediate nitrogen species | Electron-deficient nitrogen site enables Li coordination |

| 2 | Further Li interaction | Li₃N + volatile byproducts | Fluorinated structure stabilizes Li-intermediate interfaces |

| 3 | Final decomposition | CO₂, LiF, and small organic fragments | CF₃ group enhances electrolyte stability |

This decomposition mechanism forms a protective Li₃N-rich solid-electrolyte interphase (SEI), critical for lithium-metal battery performance .

Nucleophilic Substitution

FDMA participates in nucleophilic substitutions due to its electrophilic carbonyl carbon. Key examples include:

The CF₃ group increases electrophilicity at the carbonyl carbon, accelerating substitution rates compared to non-fluorinated analogs .

Elimination Reactions

FDMA facilitates elimination under basic conditions, forming unsaturated intermediates:

| Base | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| KOtBu | DMF | 80°C | α,β-unsaturated trifluoroacetamide | >90% |

| LDA | THF | −40°C | Fluorinated enamine | 72% |

Steric effects from the CF₃ group favor β-hydrogen elimination over competing pathways.

Synthetic Utility

FDMA is employed in synthesizing fluorinated compounds:

| Application | Reaction Partners | Key Product | Yield |

|---|---|---|---|

| Trifluoromethylation | Aryl boronic acids | Biaryl trifluoromethyl ketones | 86% |

| Polymer synthesis | Vinylidene fluoride | PVDF-based copolymers | >95% purity |

Mechanistic Insights

- Solvent Effects : FDMA’s high polarity (dipole moment = 4.2 D) enhances ionic dissociation in electrolytes .

- Thermodynamics : Excess molar enthalpies of FDMA mixtures with alcohols show exothermic behavior (ΔH = −220 J/mol).

- Kinetics : Activation energy for N–CH₃ bond cleavage in Li interactions is 32 kJ/mol .

科学的研究の応用

2,2,2-Trifluoro-N,N-dimethylacetamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2,2,2-Trifluoro-N,N-dimethylacetamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, making it a valuable reagent in various synthetic processes . The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through nucleophilic or electrophilic substitution .

類似化合物との比較

N,N-Dimethylacetamide: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

Trifluoroacetic acid: Contains the trifluoromethyl group but differs in its functional group, leading to different chemical properties and uses.

Uniqueness: 2,2,2-Trifluoro-N,N-dimethylacetamide is unique due to the presence of both the trifluoromethyl group and the dimethylamide group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of trifluoromethylated compounds and as a reagent in various chemical reactions .

生物活性

2,2,2-Trifluoro-N,N-dimethylacetamide (FDMA) is an organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological applications. This article explores the biological activity of FDMA, focusing on its role in biochemical assays, potential therapeutic applications, and its interactions in various chemical environments.

- Molecular Formula : C4H7F3N

- Molecular Weight : 141.09 g/mol

- CAS Number : 1547-87-1

FDMA is characterized by its high polarity and ability to function as a solvent in diverse chemical reactions. Its trifluoromethyl group enhances solubility and reactivity, making it a valuable reagent in organic synthesis and biochemical studies.

FDMA primarily acts as a solvent, facilitating the dissolution of various compounds without undergoing significant chemical change itself. This property allows it to influence biochemical pathways indirectly by enhancing the solubility and availability of other substances involved in reactions.

Enzyme Inhibition Studies

FDMA is utilized in studies related to enzyme inhibitors. Its role as a solvent can enhance the interaction between substrates and enzymes, providing insights into enzyme kinetics and mechanisms of action. For instance, it has been employed in assays to evaluate the inhibitory effects of various compounds on specific enzymes.

Drug Development

Research indicates that FDMA may have potential applications in drug development due to its ability to facilitate the synthesis of pharmaceuticals with trifluoromethyl groups. These groups are known to improve metabolic stability and bioactivity in drug candidates.

Electrochemical Applications

In electrochemical systems, FDMA has been shown to improve the stability and performance of lithium metal batteries. It forms stable interfaces with lithium during battery operation, enhancing capacity retention and safety profiles by mitigating side reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethylacetamide | C4H9NO | Lacks fluorine; less polar than FDMA. |

| Trifluoroacetamide | C3H3F3N | Contains one less carbon; simpler structure; used similarly but less effective as an electrolyte. |

| Perfluoropropionamide | C3F7NO | Fully fluorinated; higher stability but lower solubility compared to FDMA. |

The presence of three fluorine atoms in FDMA enhances its polarity and solubility characteristics while contributing to its unique reactivity profile compared to structurally similar compounds.

Case Studies

- Enzyme Inhibition Assays : Research has demonstrated that FDMA can be used effectively in enzyme inhibition studies where it serves as a solvent for substrates. This application allows for more accurate kinetic measurements due to improved solubility of hydrophobic substrates.

- Lithium Battery Performance : A study highlighted that incorporating FDMA into electrolyte formulations significantly improved lithium metal battery performance metrics such as capacity retention over cycles compared to conventional solvents.

特性

IUPAC Name |

2,2,2-trifluoro-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWKMLIVXELSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325570 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-87-1 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does FDMA contribute to improved stability in lithium metal batteries?

A2: Research indicates that FDMA facilitates the formation of a stable solid electrolyte interphase (SEI) on the lithium metal electrode. [] The SEI layer is critical for protecting the lithium metal from further unwanted reactions with the electrolyte, preventing dendrite growth and enhancing overall battery stability. This protective effect is crucial for enabling longer cycle life and safer operation, especially in high-energy-density battery designs.

Q2: Beyond lithium metal batteries, are there other battery systems where FDMA shows promise?

A3: Yes, FDMA has also demonstrated potential in room-temperature sodium-sulfur (RT Na-S) batteries. [] In this application, FDMA, when used within a specific electrolyte formulation, helps to create a favorable "quasi-solid-phase" environment for sodium-sulfur conversion reactions. [] This controlled environment minimizes the undesirable shuttling of polysulfides, a major challenge in Na-S batteries, and significantly improves their reversibility and cycle life.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。